molecular formula C7H8BrNO B187069 2-(Bromomethyl)-6-methoxypyridine CAS No. 156094-63-2

2-(Bromomethyl)-6-methoxypyridine

Cat. No.: B187069
CAS No.: 156094-63-2
M. Wt: 202.05 g/mol
InChI Key: XHWDFGQAXHSIMH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxypyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromomethyl group at the 2-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxypyridine typically involves the bromination of 6-methoxypyridine. One common method is the bromination of 6-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-6-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methoxypyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of 6-methoxypyridine.

    Oxidation: The major product is 6-methoxy-2-pyridinecarboxaldehyde.

    Reduction: The major product is 6-methoxypyridine.

Scientific Research Applications

2-(Bromomethyl)-6-methoxypyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxypyridine involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify molecular targets and pathways.

Comparison with Similar Compounds

    2-(Chloromethyl)-6-methoxypyridine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

    2-(Bromomethyl)-4-methoxypyridine: The methoxy group is positioned at the 4-position, leading to different electronic and steric effects.

    2-(Bromomethyl)-6-methylpyridine: The methoxy group is replaced by a methyl group, altering the compound’s chemical properties.

Uniqueness: 2-(Bromomethyl)-6-methoxypyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and applications in various scientific fields.

Properties

IUPAC Name

2-(bromomethyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWDFGQAXHSIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435292
Record name 2-(Bromomethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156094-63-2
Record name 2-(Bromomethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To (6-methoxypyridin-2-yl)methanol (3.36 g, 24.1 mmol) in DCM (30 mL) was added perbromomethane (12.0 g, 36.2 mmol) and triphenylphosphine (9.50 g, 36.2 mmol). The reaction mixture was stirred for 1 hour, concentrated and silica gel chromatography (EtOAc/Hexane 1:5) to provide the desired product (4.23 g).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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